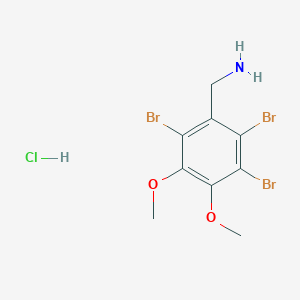
(2,3,6-Tribromo-4,5-dimethoxyphenyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,3,6-Tribromo-4,5-dimethoxyphenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2503207-40-5 . It has a molecular weight of 440.36 . The IUPAC name for this compound is (2,3,6-tribromo-4,5-dimethoxyphenyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10Br3NO2.ClH/c1-14-8-6(11)4(3-13)5(10)7(12)9(8)15-2;/h3,13H2,1-2H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Scientific Research Applications
Synthesis and Carbonic Anhydrase Inhibitory Properties
Bromophenols, including natural products and synthetic derivatives, have been studied for their carbonic anhydrase inhibitory properties. For instance, compounds with bromination patterns similar to the compound have been synthesized and assessed for their inhibition of human carbonic anhydrase II, an enzyme involved in various physiological processes. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis due to their enzymatic activity modulation (Balaydın et al., 2012).
Antioxidant Properties
Bromophenols and their derivatives have also been explored for their antioxidant properties. The synthesis of compounds related to "(2,3,6-Tribromo-4,5-dimethoxyphenyl)methanamine;hydrochloride" and their antioxidant activities have been investigated. These studies highlight the potential of brominated compounds in acting as effective antioxidants, which could be beneficial in developing treatments against oxidative stress-related diseases (Çetinkaya et al., 2012).
Potential Pharmaceutical Applications
The broader class of brominated phenylmethanamines, including compounds with structural similarities to "(2,3,6-Tribromo-4,5-dimethoxyphenyl)methanamine;hydrochloride," may have potential pharmaceutical applications. Research into related compounds has focused on their roles as intermediates in organic synthesis, with uses spanning medicine, pesticides, and chemical industries. This indicates a potential for the compound to serve as a precursor or an active agent in developing new therapeutic agents (Wang Ling-ya, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
For instance, some compounds inhibit the activity of enzymes, thereby altering the biochemical reactions they catalyze .
Biochemical Pathways
For example, some compounds have been reported to have antioxidant effects, protecting cells from oxidative damage via Nrf2-mediated pathways . Others have been found to inhibit angiogenesis, affecting the growth of new blood vessels from existing ones .
Result of Action
For instance, some compounds have been found to inhibit angiogenesis, reducing the formation of new blood vessels, which is critical for tumor metastasis . Others have been reported to protect cells from oxidative damage .
properties
IUPAC Name |
(2,3,6-tribromo-4,5-dimethoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br3NO2.ClH/c1-14-8-6(11)4(3-13)5(10)7(12)9(8)15-2;/h3,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAITVQFZNKSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Br)CN)Br)Br)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br3ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2907099.png)
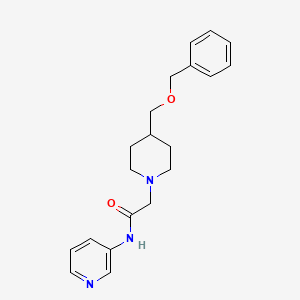
![3-[5-[(E)-[3-(4-Methylphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B2907101.png)
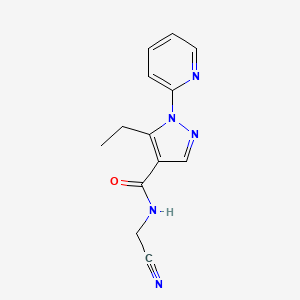
![3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2907103.png)
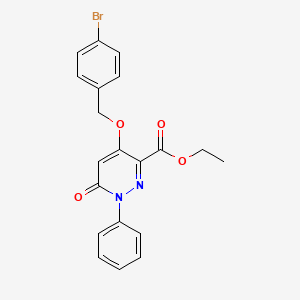
![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2907106.png)
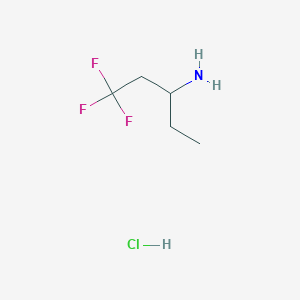
![3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907109.png)
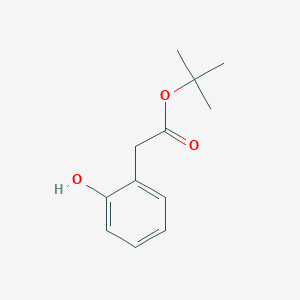
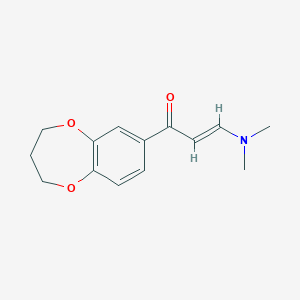

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2907118.png)